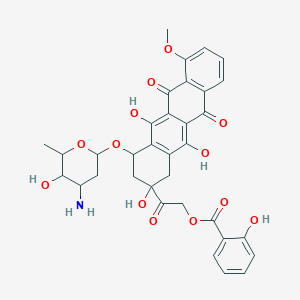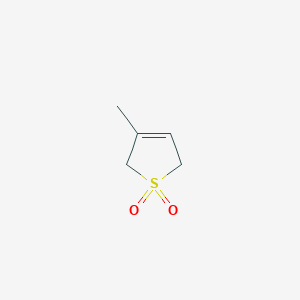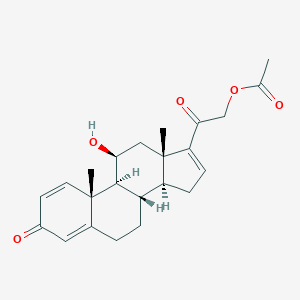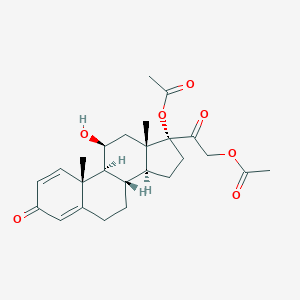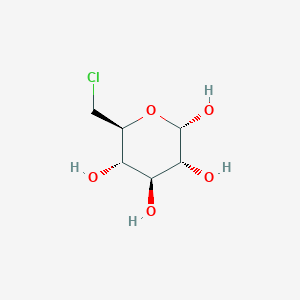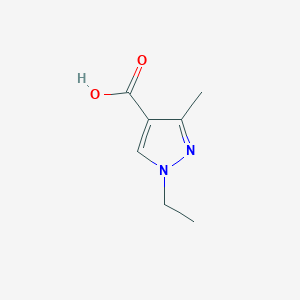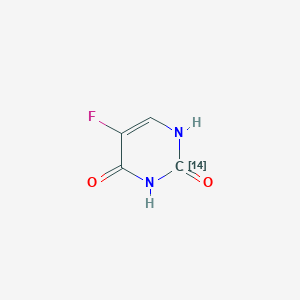
Uracil-2-14C, 5-fluoro-
Vue d'ensemble
Description
Uracil-2-14C, 5-fluoro-, also known as 5-Fluorouracil (5-FU), is a widely used cytotoxic chemotherapy medication . It is an analogue of uracil, differing by a fluorine atom at the carbon-5 position of the pyrimidine ring . It is used in the treatment of various cancers, including colorectal, oesophageal, stomach, pancreatic, breast, and cervical cancer .
Synthesis Analysis
The synthesis of 5-Fluorouracil and its derivatives has been extensively studied . A series of six novel 5-fluorouracil derivatives were synthesized, and their structures were confirmed by 1H- and 13C-NMR, MS, and elemental analysis . The synthesis involves various chemical reactions and the use of different reagents .Molecular Structure Analysis
The molecular structure of 5-Fluorouracil has been analyzed using various techniques, including IR and Raman spectra with Gaussian-09 molecular analysis . The molecule adopts a hydrogen-bonded sheet structure .Chemical Reactions Analysis
5-Fluorouracil interferes with nucleoside metabolism and can be incorporated into RNA and DNA, leading to cytotoxicity and cell death . It is an analogue of uracil, differing by a fluorine atom at the carbon-5 position of the pyrimidine ring .Physical And Chemical Properties Analysis
5-Fluorouracil is a colorless solution . Its physical and chemical properties have been analyzed using various techniques, including IR and Raman spectra with Gaussian-09 molecular analysis .Safety And Hazards
5-Fluorouracil is considered hazardous. It may cause genetic defects and damage fertility or the unborn child . It may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area .
Orientations Futures
Despite the advances in understanding the mechanism of action of 5-Fluorouracil and the development of strategies to increase its anticancer activity, drug resistance remains a significant limitation to its clinical use . Emerging technologies, such as DNA microarray profiling, have the potential to identify novel genes involved in mediating resistance to 5-Fluorouracil . These target genes might prove to be therapeutically valuable as new targets for chemotherapy, or as predictive biomarkers of response to 5-Fluorouracil-based chemotherapy .
Propriétés
IUPAC Name |
5-fluoro-(214C)1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i4+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHASVSINZRGABV-DOMIDYPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)N[14C](=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uracil-2-14C, 5-fluoro- | |
CAS RN |
766-63-2 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione-2-14C, 5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorouracil C-14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUOROURACIL C-14 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0E5J9OQ9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide](/img/structure/B52682.png)
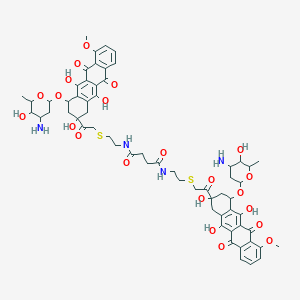
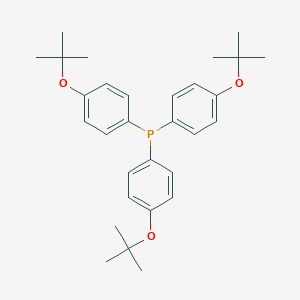
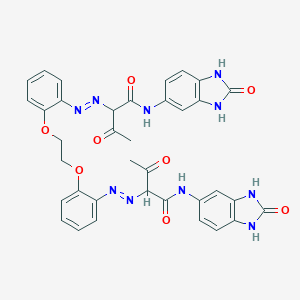
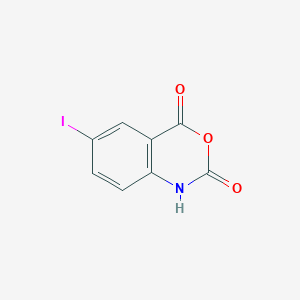
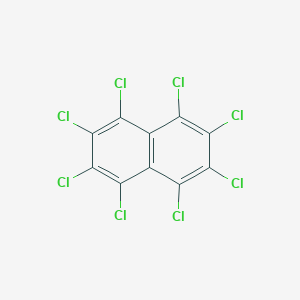

![2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene](/img/structure/B52699.png)
